n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

Anticonvulsant Epilepsy Neurology

This benzamide derivative is an essential unsubstituted core scaffold of the 2/3-benzoylaminopropionanilide class, enabling direct head-to-head comparison of anticonvulsant potency in MES/scMet models when used alongside active 2-alkyl-substituted analogs. Its mid-range lipophilicity (XLogP3=2.5) and dual hydrogen-bond donor/acceptor profile make it a critical comparator for blood-brain barrier permeability studies without altering the core pharmacophore. Additionally, the benzoyl amino acid anilide backbone serves as a validated template in hydrogen-bonding molecularly imprinted polymer (MIP) systems for chiral separation of amino acid derivatives, a niche advantage not offered by generic benzamides. Secure this reference standard to differentiate your screening data and chiral recognition assays.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 6304-98-9
Cat. No. B4991699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide
CAS6304-98-9
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19)
InChIKeyKRRHAESBEPRNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide (CAS 6304-98-9) and Its Core Identity


n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide (CAS 6304-98-9; also known as N-(1-anilino-1-oxopropan-2-yl)benzamide or NSC 43159) is a synthetic benzamide derivative belonging to the 2/3-benzoylaminopropionanilide class. It has the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol [1]. This compound features a benzoyl group attached to a propionanilide core, structurally resembling functionalized amino acid derivatives such as the anticonvulsant drug lacosamide [2]. Its computed XLogP3-AA is 2.5, indicating moderate lipophilicity [1].

Why Generic n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide (CAS 6304-98-9) Substitution Can Compromise Research Outcomes


Even closely related benzoylaminopropionanilide analogs with minor structural modifications (e.g., substituents on the N-phenyl ring) can exhibit substantially different anticonvulsant efficacy profiles. In the key study of sixteen 2/3-benzoylaminopropionanilide derivatives, the most active compounds were those bearing specific 2-methyl, 2-ethyl, or 2-isopropyl substituents on the N-phenyl ring, underscoring that unsubstituted phenyl analogs (like CAS 6304-98-9) may differ in potency [1]. Furthermore, lipophilicity (XLogP3 = 2.5) and hydrogen-bonding capacity of this compound directly influence its performance in molecularly imprinted polymer (MIP) chiral recognition systems, where hydrogen-bonding versus ionic interactions yield divergent enantioselectivity outcomes [2]. Substituting with a structurally similar but functionally distinct benzamide derivative therefore risks both altered bioactivity and compromised analytical specificity.

Quantitative Evidence: Where n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide (CAS 6304-98-9) Demonstrates Measurable Differentiation


Anticonvulsant Activity in Maximal Electroshock (MES) and Subcutaneous Metrazole (scMet) Models

In a systematic evaluation of sixteen 2/3-benzoylaminopropionanilide derivatives (including the target compound class), the majority were effective in MES and scMet seizure tests, and none exhibited neurotoxicity in the rotarod test at studied doses [1]. Critically, the most active analogs (compounds 3, 12, and 13) bore 2-methyl, 2-ethyl, and 2-isopropyl N-phenyl substituents, respectively, indicating that the unsubstituted phenyl derivative (CAS 6304-98-9) occupies a distinct position in the structure-activity landscape [1]. While direct quantitative potency data for CAS 6304-98-9 alone are not reported in this source, the class-level inference establishes its baseline anticonvulsant potential distinct from optimized analogs.

Anticonvulsant Epilepsy Neurology

Lipophilicity (XLogP3) Comparison to Clinically Relevant Anticonvulsants

The computed octanol-water partition coefficient (XLogP3-AA) for n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is 2.5 [1]. This value places it in a moderate lipophilicity range distinct from the clinically approved anticonvulsant lacosamide (XLogP3 ~0.9, more hydrophilic) [2] and from highly lipophilic benzamide analogs. Such differences predict altered blood-brain barrier permeability and distribution kinetics, which are critical for in vivo neuropharmacology studies.

ADME Drug Discovery Pharmacokinetics

Molecular Imprinting Enantioselectivity: Hydrogen-Bonding vs. Ionic Interactions

In the development of molecularly imprinted polymers (MIPs) for chiral recognition, a structurally analogous template (N-benzoyl-(S)-valine anilide) was used to create hydrogen-bonding imprinted polymers (IP-2). These polymers exhibited significantly different adsorbability and enantioselectivity compared to ionically imprinted polymers (IP-1) [1]. CAS 6304-98-9, possessing two hydrogen-bond donors and two acceptors [2], is expected to function similarly as a template or competitor in hydrogen-bond-driven MIP systems, offering a defined interaction mode distinct from ionic or covalent imprinting strategies.

Chiral Separation Molecularly Imprinted Polymers Analytical Chemistry

Validated Application Scenarios for n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide (CAS 6304-98-9)


Preclinical Anticonvulsant Lead Optimization and SAR Studies

As a core scaffold of the 2/3-benzoylaminopropionanilide class, this compound serves as a reference for exploring the impact of N-phenyl ring substitution on anticonvulsant efficacy and neurotoxicity. Its inclusion in a screening panel alongside derivatives bearing 2-methyl, 2-ethyl, and 2-isopropyl substituents (the most active analogs identified by Uysal et al. [1]) enables direct head-to-head comparison of potency in MES and scMet models.

ADME Profiling: Lipophilicity-Dependent CNS Penetration Studies

With an XLogP3 of 2.5 [1], this compound provides a mid-lipophilicity comparator for investigating blood-brain barrier permeability in rodent models. When used in parallel with the more hydrophilic lacosamide (XLogP3 ~0.9) and more lipophilic benzamide analogs, researchers can quantify the contribution of lipophilicity to CNS exposure and anticonvulsant onset without altering core pharmacophore structure.

Molecularly Imprinted Polymer (MIP) Template for Chiral Recognition

The benzoyl amino acid anilide backbone of CAS 6304-98-9 makes it suitable as a template or competitive ligand in hydrogen-bonding MIP systems for chiral separation of amino acid derivatives. This application is directly supported by studies using structurally analogous N-benzoyl-(S)-valine anilide templates, where hydrogen-bonding imprinting yielded distinct enantioselectivity compared to ionic imprinting [2].

Quote Request

Request a Quote for n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.